3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Dimethyl 4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted at the 4-position with a 2-butoxyphenyl group and esterified at the 3,5-positions with methyl groups. DHP derivatives are historically significant in medicinal chemistry as calcium channel blockers (e.g., nifedipine, nimodipine), though the pharmacological profile of this specific compound remains underexplored in the provided literature .
Properties
IUPAC Name |
dimethyl 4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-4-5-10-25-16-9-7-6-8-13(16)17-14(18(21)23-2)11-20-12-15(17)19(22)24-3/h6-9,11-12,17,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONCICXUURQTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=CNC=C2C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time varying depending on the specific reactants used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization, distillation, and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.
Substitution: The butoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Halogenated or nitrated butoxyphenyl derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac workload. The compound’s interaction with calcium channels and other molecular pathways is a subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous DHP derivatives differ in substituents at the 4-phenyl position and ester groups at the 3,5-positions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of DHP Derivatives
Notes:
- Ortho-substituents (e.g., 2-butoxyphenyl) introduce steric hindrance, possibly reducing crystal packing efficiency and altering pharmacokinetics . Fluorine and methoxy groups enhance lipophilicity and metabolic stability, respectively .
Ester Group Influence :
Pharmacological Implications :
Biological Activity
Overview
3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic compound belonging to the dihydropyridine class, known for its diverse biological activities, particularly as a calcium channel blocker. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
- Molecular Formula: C23H30N2O5
- Molecular Weight: 414.49 g/mol
- IUPAC Name: 3,5-dimethyl-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
The primary mechanism of action involves the inhibition of calcium channels. By blocking these channels, the compound reduces calcium influx into cells, which is crucial for various physiological processes including muscle contraction and neurotransmitter release. This action is particularly beneficial in treating cardiovascular conditions such as hypertension and angina .
Pharmacological Effects
- Calcium Channel Blockade:
- Anti-inflammatory Properties:
- Cell Viability and Cytotoxicity:
Study on Calcium Channel Blocking Activity
A study investigated the calcium channel blocking activity of various dihydropyridine derivatives including this compound. The results indicated that this compound effectively inhibited calcium influx in isolated smooth muscle cells, leading to reduced contractility and vascular relaxation.
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit COX-1 and COX-2 enzymes. The findings suggested that certain modifications to the dihydropyridine core could enhance anti-inflammatory activity while maintaining low cytotoxicity against normal human dermal fibroblasts .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,5-dimethyl 4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how is structural purity validated?
- Answer : The compound can be synthesized via the Hantzsch reaction , involving condensation of substituted aldehydes (e.g., 2-butoxybenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate in a solvent like ethanol or water under reflux . Post-synthesis, purity is confirmed using NMR (e.g., H/C NMR for substituent identification), IR (carbonyl stretches at ~1700 cm), and mass spectrometry (molecular ion peak matching expected m/z) . X-ray crystallography is critical for unambiguous structural confirmation, employing software like SHELXL for refinement .
Q. How can researchers address low yields or byproduct formation during synthesis?
- Answer : Optimize reaction conditions by adjusting stoichiometry (e.g., excess β-keto ester), temperature (controlled reflux), and catalyst (e.g., Lewis acids like ZnCl). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) isolates the target compound. Monitor intermediates using TLC to minimize side reactions .
Advanced Research Questions
Q. What role does the dihydropyridine ring conformation play in biological activity, and how is it analyzed experimentally?
- Answer : The flattened boat conformation of the 1,4-dihydropyridine ring (observed in X-ray studies) is critical for binding to calcium channels or enzymes . Conformational analysis uses Cremer-Pople puckering parameters to quantify deviations from planarity (e.g., amplitude and phase angle ) . For example, in related compounds, a dihedral angle of ~92° between the dihydropyridine and aryl rings optimizes steric interactions with target receptors .
Q. How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Answer : Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to targets like L-type calcium channels, leveraging crystallographic data from analogs (e.g., nifedipine in ) . Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict redox stability. MD simulations assess conformational dynamics in lipid bilayers, informing bioavailability .
Q. What strategies resolve contradictions in biological activity data across structurally similar dihydropyridines?
- Answer : Perform comparative structure-activity relationship (SAR) studies , varying substituents (e.g., nitro vs. methoxy groups) to isolate key functional groups. Use crystallographic data (e.g., bond lengths, torsion angles) to correlate structural features with activity trends . Validate hypotheses via in vitro assays (e.g., calcium flux measurements) .
Methodological Challenges and Solutions
Q. How can researchers overcome difficulties in crystallizing dihydropyridine derivatives?
- Answer : Use slow evaporation from polar solvents (e.g., ethyl acetate) to grow single crystals. For twinned crystals, apply SHELXL’s TWIN command during refinement . If crystallization fails, substitute with powder XRD or solid-state NMR for structural insights .
Q. What analytical techniques differentiate between structural isomers in dihydropyridine synthesis?
- Answer : 2D NMR (e.g., NOESY or HSQC) identifies spatial proximity of substituents, resolving positional isomers. HPLC-MS with chiral columns separates enantiomers, critical for stereospecific activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
